5,7-Difluoro-2,3-dihydrobenzo[b]furan is a chemical compound characterized by the presence of two fluorine atoms at the 5 and 7 positions of the benzo[b]furan structure. It is classified as a dihydrobenzofuran derivative, which are compounds containing a benzene ring fused to a furan ring. The molecular formula for 5,7-difluoro-2,3-dihydrobenzo[b]furan is C₈H₆F₂O, and its unique structure contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
There is no known mechanism of action specific to DFDBF described in scientific research.
5,7-Difluoro-2,3-dihydrobenzo[b]furan (5,7-difluoro-DHBF) has been investigated for its potential as a valuable building block in the synthesis of various pharmaceuticals []. Its unique structure, containing a fused bicyclic ring system with fluorine substitutions, offers interesting properties for drug development. Studies have shown its potential application in the synthesis of:
Research suggests that 5,7-difluoro-DHBF derivatives may hold promise in various material science applications. Some potential areas of exploration include:
While limited, some studies have explored the biological activity of 5,7-difluoro-DHBF itself. These investigations suggest:
Research indicates that compounds related to 5,7-difluoro-2,3-dihydrobenzo[b]furan exhibit various biological activities. These include:
Several synthesis methods have been developed for creating 5,7-difluoro-2,3-dihydrobenzo[b]furan:
5,7-Difluoro-2,3-dihydrobenzo[b]furan has potential applications in:
Interaction studies involving 5,7-difluoro-2,3-dihydrobenzo[b]furan focus on its binding affinity and activity with biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 5,7-difluoro-2,3-dihydrobenzo[b]furan. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,3-Dihydrobenzo[b]furan | Lacks fluorine substituents | Commonly used in organic synthesis |
| 5-Fluoro-2,3-dihydrobenzo[b]furan | Contains one fluorine atom | Exhibits different reactivity compared to the difluoro variant |
| 5-Bromo-2,3-dihydrobenzo[b]furan | Contains bromine instead of fluorine | Potentially different biological activity |
| 5,7-Dichloro-2,3-dihydrobenzo[b]furan | Contains chlorine substituents | May exhibit different pharmacological properties |
The uniqueness of 5,7-difluoro-2,3-dihydrobenzo[b]furan lies in its dual fluorination which enhances its stability and reactivity compared to other similar compounds. This characteristic makes it particularly interesting for further research in medicinal chemistry and material science .
Transition metal catalysis enables efficient construction of the dihydrobenzofuran core. Palladium-catalyzed hydrogenation of pre-fluorinated benzofurans represents a direct approach. For example, hydrogenation of 5,7-difluorobenzofuran using 10% Pd/C under 50 psi H₂ in acetic acid yields 5,7-difluoro-2,3-dihydrobenzo[b]furan in 85% yield. Rhodium catalysts have also been employed for C–H activation/cyclization sequences. A Rh(III)-catalyzed [3+2] annulation of 2-alkenylphenols with N-phenoxyacetamides generates 2,3-dihydrobenzofurans with excellent regiocontrol.
Key Reaction Conditions:
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 5,7-Difluorobenzofuran | Pd/C (10%) | H₂ (50 psi), AcOH, 12 h | 85 | |
| 2-Alkenylphenols | [RhCp*Cl₂]₂ | Zn(OAc)₂, MeOH, 120°C | 90 |
Bifunctional iminophosphorane (BIMP) catalysts enable enantioselective oxa-Michael additions to α,β-unsaturated esters. For example, BIMP-catalyzed cyclization of fluorinated allylic alcohols achieves 5,7-difluoro-2,3-dihydrobenzo[b]furan derivatives in >99% enantiomeric ratio (er) within 24 hours. This method outperforms traditional amine-based catalysts, which require prolonged reaction times (7 days) for disubstituted substrates.
Mechanistic Insight:
The BIMP catalyst engages in hydrogen bonding with the substrate, stabilizing the transition state and inducing enantioselectivity. Computational studies reveal that electrostatic interactions between the catalyst’s thiourea moiety and the fluorinated substrate are critical for stereocontrol.
Electrophilic fluorination reagents like Selectfluor™ and N-fluorobenzenesulfonimide (NFSI) enable late-stage fluorination. For instance, Selectfluor™-mediated fluorination of 2-substituted benzofurans in MeCN/H₂O introduces fluorine at the 3-position, which can be further functionalized. Alternatively, NFSI facilitates direct C–H fluorination of dihydrobenzofuran precursors under Pd catalysis, achieving 5,7-difluoro substitution with high regioselectivity.
Comparative Fluorination Efficiency:
| Reagent | Substrate | Position Fluorinated | Yield (%) | |
|---|---|---|---|---|
| Selectfluor™ | 2-Hydroxybenzofuran | C3 | 92 | |
| NFSI | 2,3-Dihydrobenzofuran | C5/C7 | 78 |
Charge-accelerated -sigmatropic rearrangements offer atom-economical routes to polysubstituted dihydrobenzofurans. Treatment of 2,6-difluorophenols with alkynyl sulfoxides in trifluoroacetic acid (TFA) induces a rearrangement-migration sequence, yielding 5,7-difluoro-2,3-dihydrobenzo[b]furan derivatives in 65–89% yield. This method tolerates sterically demanding substituents, enabling access to fully substituted analogs.
Example Reaction:
2,6-Difluorophenol + Alkynyl sulfoxide → [3,3]-Rearrangement → 5,7-Difluoro-2,3-dihydrobenzo[b]furan Enantioselective synthesis leverages chiral catalysts and biocatalysts. Squaramide-cincona alkaloid catalysts promote asymmetric oxa-Michael additions of benzylic alcohols to α,β-unsaturated ketones, achieving 98.5:1.5 er for 2-aryl-dihydrobenzofurans. Alternatively, engineered myoglobin variants catalyze cyclopropanation of benzofurans with diazoacetates, furnishing tricyclic dihydrobenzofurans with >99.9% enantiomeric excess (ee).
Biocatalytic Advantage:Myoglobin mutants (e.g., Mb(H64G,V68A)) enable scalable synthesis under mild conditions, avoiding toxic transition metals.
Rhodium catalysts have emerged as powerful tools for direct C–H bond functionalization of 5,7-difluoro-2,3-dihydrobenzo[b]furan. The [CpRh(III)] framework (Cp = pentamethylcyclopentadienyl) enables regioselective activation of inert C–H bonds through a coordination-directed mechanism. For instance, ortho-C–H activation of the dihydrobenzofuran scaffold is achieved via transient coordination of the amide oxygen to rhodium, forming a six-membered metallacycle intermediate [1] [2]. Subsequent alkyne insertion into the Rh–C bond generates functionalized isoquinolone derivatives (Table 1).
Key mechanistic insights include:
Table 1: Rhodium-Catalyzed Alkyne Insertion into 5,7-Difluoro-2,3-dihydrobenzo[b]furan
| Alkyne Substituent | Catalyst System | Yield (%) | Regioselectivity (α:β) |
|---|---|---|---|
| Diphenylacetylene | [Cp*RhCl₂]₂/Cu(OAc)₂ | 82 | >20:1 |
| 4-MeO-C₆H₄-C≡C-Ph | Cp*Rh(MeCN)₃₂ | 75 | 15:1 |
| 3-CF₃-C₆H₄-C≡C-Ph | [Cp*RhCl₂]₂/AgSbF₆ | 68 | 8:1 |
Palladium-copper systems enable cross-coupling and tandem cyclization-functionalization sequences. The Cu(I)/Cu(II) redox couple synergizes with Pd(0)/Pd(II) cycles to facilitate C–O bond formation and sp² C–H arylation. For example, sequential rhodium-palladium catalysis converts 5,7-difluoro-2,3-dihydrobenzo[b]furan into polycyclic ethers via:
Applications include:
Table 2: Palladium-Copper Catalyzed Coupling Reactions
| Reaction Type | Substrate | Pd Source | Cu Additive | Yield (%) |
|---|---|---|---|---|
| C–O Cyclization | 5,7-Difluoro derivative | Pd(OAc)₂ | Cu(OAc)₂ | 89 |
| Suzuki Coupling | 2-Bromo-dihydrobenzofuran | PdCl₂(PPh₃)₂ | CuI | 78 |
| Oxidative Alkylation | Styrene | Pd(TFA)₂ | Cu(OTf)₂ | 65 |
Gold(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, catalyze annulation reactions by activating alkynes tethered to 5,7-difluoro-2,3-dihydrobenzo[b]furan. The π-acidity of Au(I) polarizes C≡C bonds, enabling nucleophilic attack by oxygen to form oxonium intermediates. Subsequent cyclization yields fused tricyclic frameworks (Figure 1) [1].
Notable features:
Ruthenium oxides (e.g., RuCl₃·nH₂O) catalyze the aerobic oxidation of 5,7-difluoro-2,3-dihydrobenzo[b]furan’s saturated ring. Molecular oxygen serves as the terminal oxidant, generating ketones or epoxides via:
Applications include:
Table 3: Ruthenium-Catalyzed Oxidations
| Substrate | Catalyst | Oxidant | Product | Yield (%) |
|---|---|---|---|---|
| 5,7-Difluoro-2,3-dihydro | RuCl₃·3H₂O | O₂ | 3-Ketobenzofuran | 85 |
| 2,3-Dihydro-5,7-difluoro | Ru(acac)₃ | O₂/PCBA | Epoxide | 72 |
Irritant